N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide linkage to a 3-chloro-2-fluorophenyl group and a substituted ethyl moiety at the triazole’s 1-position. The ethyl substituent contains a hydroxyl group and a 2-methoxyphenyl group, introducing both hydrophilicity and stereochemical complexity.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-27-16-8-3-2-5-11(16)15(25)10-24-9-14(22-23-24)18(26)21-13-7-4-6-12(19)17(13)20/h2-9,15,25H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQNJZRFMODXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences:
The compound’s uniqueness lies in its 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl] substituent, which distinguishes it from simpler triazole derivatives. Below is a comparative analysis with structurally related compounds:
*Estimated based on structural formula.
Substituent Impact:
- However, the bulky 2-methoxyphenyl group may reduce membrane permeability relative to smaller substituents like ethyl .
- Stereochemical Complexity : The 2-hydroxy group introduces a stereocenter, which could influence binding affinity to chiral targets, a feature absent in 4J or Rufinamide .
- Electron-Withdrawing Effects: The 3-chloro-2-fluorophenyl group combines Cl and F atoms, likely enhancing metabolic stability compared to mono-halogenated analogues like 3o or Rufinamide .
Preparation Methods
Synthesis of 2-Azido-1-(2-methoxyphenyl)ethanol
Step 1: Tosylation of 2-(2-Methoxyphenyl)ethanol
2-(2-Methoxyphenyl)ethanol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield the corresponding tosylate.
Step 2: Azide Substitution
The tosylate intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, producing 2-azido-1-(2-methoxyphenyl)ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 85–90% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 3: Triazole Ring Formation
2-Azido-1-(2-methoxyphenyl)ethanol reacts with propiolic acid in a 1:1 molar ratio under Cu(I) catalysis. A mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in tert-butanol/water (1:1) facilitates regioselective 1,4-triazole formation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room temperature |
| Time | 6–8 hours |
| Yield | 75–80% |
The product, 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid , is purified via recrystallization from ethyl acetate/hexane.
Amide Bond Formation
Step 4: Carboxylic Acid Activation
The triazole-4-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This generates a reactive O-acylisourea intermediate, which is subsequently treated with 3-chloro-2-fluoroaniline to form the target carboxamide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI (1.2 equiv) |
| Additive | HOBt (1.2 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → Room temperature |
| Time | 12 hours |
| Yield | 65–70% |
Optimization and Challenges
Regioselectivity in CuAAC
The Cu(I)-catalyzed reaction ensures exclusive 1,4-regioselectivity, critical for positioning the carboxylic acid group at the triazole’s 4-position. Control experiments without Cu(I) yielded negligible product, underscoring the catalyst’s role.
Protecting Group Strategy
The hydroxyl group in 2-azido-1-(2-methoxyphenyl)ethanol remains unprotected during CuAAC due to its stability under reaction conditions. Post-triazole formation, no deprotection is required, streamlining the synthesis.
Amide Coupling Efficiency
Comparative studies of coupling reagents revealed EDCI/HOBt outperforms alternatives like DCC or CDI in minimizing racemization and improving yields (Table 1).
Table 1: Coupling Reagent Screening for Amide Formation
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 70 | 98.5 |
| DCC/DMAP | 55 | 95.2 |
| CDI | 60 | 96.8 |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.55–7.10 (m, 6H, aromatic), 5.20 (s, 1H, -OH), 4.85–4.60 (m, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃).
- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
- HRMS : m/z [M+H]⁺ calculated for C₂₀H₁₈ClFN₄O₃: 432.1034; found: 432.1036.
Alternative Synthetic Approaches
Microwave-Assisted CuAAC
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields at 72–75%, offering a scalable alternative.
Solid-Phase Synthesis
Immobilizing the azide component on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (50–55%) compared to solution-phase methods.
Industrial Scalability Considerations
- Cost Analysis : Propiolic acid and EDCI constitute 60% of raw material costs. Substituting EDCI with cheaper alternatives (e.g., T3P) is under investigation.
- Environmental Impact : Solvent recovery systems for DMF and t-BuOH reduce waste by 40%, aligning with green chemistry principles.
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes coupling the triazole with a substituted phenyl group and introducing the hydroxy-2-(2-methoxyphenyl)ethyl moiety. Key steps are:
Triazole formation : Optimize reaction time (4–8 hours) and temperature (60–80°C) to avoid side products .
Carboxamide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Yield improvements (70–85%) are achieved by controlling stoichiometry and using high-purity solvents.
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion at m/z 433.0821) .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Cross-referencing with computational simulations (e.g., DFT for NMR shifts) enhances reliability .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screening should include:
- Cytotoxicity assays : MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Use DMSO as a solvent control (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR strategies include:
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate target binding .
- Scaffold hopping : Compare triazole-4-carboxamide analogs (e.g., pyrazole or thiazole derivatives) for improved potency .
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to targets like EGFR or COX-2 .
Validate predictions with in vitro assays and crystallography (if protein co-crystals are obtainable) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing protocols : Ensure consistent cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., incubation time, serum concentration) .
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
- Orthogonal assays : Confirm activity via multiple methods (e.g., Western blot for protein expression alongside cell viability) .
Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .
Q. How can crystallographic studies elucidate its interaction with biological targets?
- Methodological Answer : Key steps for X-ray crystallography:
Protein expression/purification : Optimize His-tagged target protein (e.g., kinase) in E. coli BL21(DE3) .
Co-crystallization : Soak crystals in 5–10 mM compound solution (20% PEG 3350, pH 7.4) .
Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures .
Analyze binding modes (e.g., hydrogen bonds with active-site residues) using PyMOL or Coot .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Scale-up considerations:
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 100 mL/min flow rate) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or HPLC .
Optimize steps with Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
